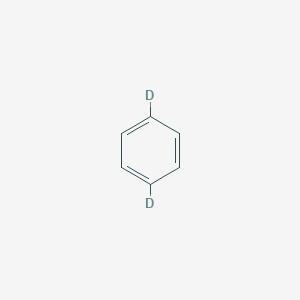

Benzene-1,4-d2

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-UPXKZQJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Procedure

The synthesis begins with 1,4-dibromobenzene, which reacts with magnesium in anhydrous diethyl ether to form a bis-Grignard intermediate. Subsequent quenching with DCl, generated by hydrolyzing thionyl chloride (SOCl₂) with heavy water (D₂O), replaces bromine atoms with deuterium. The reaction proceeds as follows:

Key conditions include maintaining temperatures below 25°C during DCl addition to prevent side reactions and using a 20:1 molar ratio of ammonia to substrate to suppress byproducts. Post-reaction purification involves fractional distillation over magnesium to remove residual ethyl iodide, a common impurity arising from ether decomposition.

Yield and Limitations

Yields for this method typically range between 60–75%, with purity exceeding 98% after distillation. Challenges include controlling DCl addition rates to avoid excess reagent, which can lead to over-deuteration or diphenyl formation. Additionally, the requirement for anhydrous conditions and meticulous temperature control increases operational complexity.

Reduction of 1,4-Dihalobenzenes with Lithium Aluminum Deuteride

Lithium aluminum deuteride (LiAlD₄) serves as a robust reducing agent for replacing halogen atoms in para-dihalobenzenes with deuterium. This method, derived from protocols for synthesizing benzene-d6, adapts reaction conditions to favor para-selectivity.

Synthetic Pathway

Using 1,4-difluorobenzene as the substrate, LiAlD₄ in tetrahydrofuran (THF) reduces fluorine atoms to deuterium under deuterium gas (D₂) at 2 MPa pressure and 70°C. Palladium on carbon (Pd/C) catalyzes the reaction, ensuring complete halogen displacement:

The process demands strict exclusion of moisture to prevent LiAlD₄ hydrolysis. Post-reaction workup involves fractional distillation at −5°C to isolate the product, achieving yields of 85–90%.

Advantages and Scalability

This method offers high yields and scalability, with reactor setups accommodating batch or continuous processes. However, the use of LiAlD₄ poses safety risks due to its pyrophoric nature, necessitating specialized handling. Furthermore, the requirement for high-pressure D₂ limits accessibility for small-scale laboratories.

Catalytic Hydrogen-Deuterium Exchange

Catalytic exchange methods employ transition metal catalysts to replace hydrogen with deuterium in benzene. While less selective for para positions, modifications using directing groups or tailored catalysts can enhance specificity.

D₂ Gas Method with Transition Metal Catalysts

Benzene reacts with D₂ gas over platinum or palladium catalysts at 150–200°C, facilitating H-D exchange. Para-selectivity remains low (~20%) without directing groups, resulting in mixed isotopologues. For example:

\text{C₆H₆} + \text{D₂} \xrightarrow{\text{Pt/C}} \text{C₆H₆−{n}D{n}} \quad (n = 2–6)

D₂O Exchange Under High-Pressure Conditions

Heavy water (D₂O) reacts with benzene at 300°C and 2500 psig in the presence of Pt/C, achieving partial deuteration. While cost-effective, this method yields <15% 1,4-d2-benzene due to random H substitution, necessitating rigorous chromatographic separation.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters for the three primary methods:

| Method | Starting Material | Conditions | Yield | Selectivity | Complexity |

|---|---|---|---|---|---|

| Grignard Reaction | 1,4-C₆H₄Br₂ | Anhydrous ether, <25°C | 60–75% | High (para) | Moderate |

| LiAlD₄ Reduction | 1,4-C₆H₄F₂ | 70°C, 2 MPa D₂, Pd/C | 85–90% | High (para) | High |

| Catalytic D₂ Exchange | C₆H₆ | 150–200°C, Pt/C | 20–30% | Low | Low |

| Catalytic D₂O Exchange | C₆H₆ | 300°C, 2500 psig, Pt/C | 10–15% | Low | Moderate |

Análisis De Reacciones Químicas

Benzene-1,4-d2 undergoes various chemical reactions typical of benzene derivatives. These include:

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

Oxidation and Reduction: While benzene rings are generally resistant to oxidation, under specific conditions, 1,4-dideuteriobenzene can be oxidized to form quinones.

Substitution Reactions: These include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the benzene ring.

Aplicaciones Científicas De Investigación

Spectroscopic Applications

Benzene-1,4-d2 is widely used in spectroscopic studies due to its isotopic labeling. The substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule, which can be advantageous in various analytical techniques.

Fluorescence Studies

- Research has shown that this compound exhibits distinct fluorescence characteristics compared to its hydrogenated counterpart. At low pressures, it demonstrated no evidence of isomerization under prolonged exposure to radiation, indicating stability in its electronic state . This property is essential for studies requiring stable fluorescent markers.

Electron Spin Resonance (ESR)

- The effects of deuterium substitution on the ESR spectrum have been investigated, revealing insights into the electron dynamics within the molecule. Such studies help in understanding the fundamental interactions in organic compounds .

Medicinal Chemistry

This compound serves as a valuable tool in medicinal chemistry for drug development and testing.

Antimicrobial Research

- Recent studies have explored the antibacterial potential of benzene derivatives, including this compound. For instance, benzene-1,2,4-triol and its dimers have been assessed for their effectiveness against pathogenic bacteria like Xanthomonas citri. The dimerization process of benzene compounds can enhance their antimicrobial properties .

Toxicogenomic Profiling

- In toxicology research, benzene and its derivatives are studied for their effects on gene expression related to toxicity. This compound has been used to profile human peripheral blood transcriptomes in populations with occupational exposure to benzene. This profiling aids in identifying susceptibility genes and mechanisms of toxicity .

Environmental and Industrial Applications

This compound also finds applications in environmental studies and industrial processes.

Pollution Monitoring

- Deuterated compounds like this compound are utilized in environmental monitoring to trace pollution sources and assess exposure levels. Their unique isotopic signatures allow for more precise tracking of environmental contaminants .

Chemical Synthesis

- In synthetic chemistry, this compound can be employed as a starting material or intermediate for producing other chemical compounds. Its reactivity can be manipulated to create various derivatives that may possess desirable properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Cavalca et al. investigated the antimicrobial activity of benzene-1,2,4-triol and its dimers against Xanthomonas citri. The research highlighted how dimerization impacts antibacterial efficacy and suggested potential applications in agricultural biotechnology for combating citrus canker .

Case Study 2: Toxicogenomic Insights

In a comprehensive review on benzene's toxic effects, researchers employed this compound to assess gene expression changes in human cells exposed to benzene. This study provided valuable insights into genetic susceptibility to benzene toxicity and identified critical pathways involved in cellular responses .

Mecanismo De Acción

The mechanism of action of 1,4-dideuteriobenzene in various reactions is similar to that of benzene but with notable differences due to the presence of deuterium. Deuterium atoms have a greater mass than hydrogen, leading to a lower zero-point energy and slower reaction rates. This kinetic isotope effect is particularly useful in studying reaction mechanisms and pathways .

Comparación Con Compuestos Similares

Comparison with Other Deuterated Benzenes

Deuterated benzenes vary in the number and position of deuterium substitutions, leading to distinct physicochemical and spectroscopic behaviors:

Key Findings :

- Fluorescence Properties: Partial deuteration (1,4-d₂) reduces quantum yield compared to fully deuterated benzene (d₆), suggesting deuterium placement impacts non-radiative decay pathways .

- Steric vs. Electronic Effects : In 1,1'-binaphthyl-2,2'-d₂(4-d₂), the steric KIE (kH/kD ~0.85–0.88) arises from hindered rotation, distinct from electronic effects in simpler deuterated benzenes .

Comparison with Substituted Benzenes

Bulky substituents or functional groups alter steric and electronic properties significantly compared to benzene-1,4-d₂:

Key Findings :

- Steric Impact : Bulky substituents (e.g., tert-butyl in 1,4-bis(1,1-dimethylethyl)benzene) increase thermal stability but reduce reactivity compared to benzene-1,4-d₂ .

- Reactivity : Substituted benzenes like 2-ethenyl-1,4-dimethylbenzene undergo reactions (e.g., polymerization) unavailable to deuterated benzene-1,4-d₂ due to inert C-D bonds .

Comparison with Functionalized Derivatives

Functional groups introduce reactivity absent in benzene-1,4-d₂:

Key Findings :

- Metabolic Relevance: 1,4-Benzoquinone forms toxic adducts with proteins (e.g., albumin), unlike non-reactive benzene-1,4-d₂ .

- Redox Activity: Hydroquinone participates in reversible redox reactions, a property absent in deuterated benzene-1,4-d₂ .

Actividad Biológica

Benzene-1,4-d2, a deuterated derivative of benzene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects in different biological systems, its mechanisms of action, and relevant case studies.

This compound (C6D6) is a deuterated form of benzene where the hydrogen atoms at the 1 and 4 positions are replaced with deuterium. This substitution alters its physical and chemical properties, making it useful in various applications including NMR spectroscopy and as a solvent in organic reactions. The presence of deuterium can also influence the reactivity and stability of the compound in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with biological macromolecules and its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that deuterated compounds may exhibit enhanced antimicrobial properties compared to their non-deuterated counterparts. For instance, similar compounds like benzene-1,2,4-triol have shown significant antibacterial activity against Xanthomonas citri, with low inhibitory concentrations observed (0.05 mM) .

- Metabolic Studies : Benzene derivatives are often used in metabolic studies due to their ability to trace metabolic pathways. The deuterated form can provide insights into the metabolic fate of benzene in organisms and its potential toxicological effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Radical Scavenging : Deuterated compounds can influence radical formation and stabilization within biological systems. The presence of deuterium may alter the kinetics of radical reactions, potentially leading to reduced oxidative stress .

- Enzyme Interactions : Benzene derivatives can interact with various enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of phenolic compounds related to this compound demonstrated that certain derivatives exhibited potent activity against various bacterial strains. The study highlighted that modifications at specific positions on the benzene ring could significantly enhance antibacterial properties . For example:

| Compound | Inhibitory Concentration (mM) | Target Bacteria |

|---|---|---|

| Benzene-1,2,4-triol | 0.05 | Xanthomonas citri |

| Dimerized analogs | Varies | Escherichia coli |

Case Study 2: Metabolic Pathway Tracing

Research utilizing this compound as a tracer compound has shed light on the metabolic pathways involving benzene derivatives in microbial systems. This approach allows for a detailed understanding of how these compounds are processed within biological systems and their potential environmental impacts .

Q & A

Basic Research Questions

Q. How can researchers safely handle and store Benzene-1,4-d₂ in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed, chemically resistant containers (e.g., glass or PTFE) under inert gas (N₂/Ar) to minimize isotopic exchange. Separate from non-deuterated solvents and oxidizing agents .

- Handling : Use gloveboxes or fume hoods to prevent atmospheric contamination. Wear nitrile gloves and lab coats; avoid prolonged skin contact. Follow institutional guidelines for deuterated compound disposal .

- Safety Protocols : Ensure at least two personnel are present during high-risk experiments (e.g., UV exposure). Implement emergency ventilation and maintain clear lab exits .

Q. What analytical techniques are recommended to confirm the deuteration site and isotopic purity of Benzene-1,4-d₂?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to verify the absence of protons at positions 1 and 4. Peaks corresponding to residual protons (if any) appear as singlets at δ ~7.2 ppm. ²H NMR can quantify deuterium enrichment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion cluster (e.g., [M]⁺ at m/z 82 for C₆H₄D₂). Isotopic purity ≥98% is typical for commercial batches .

- Data Cross-Validation : Compare NMR integration ratios with MS isotopic abundance to resolve discrepancies (e.g., incomplete deuteration vs. contamination) .

Advanced Research Questions

Q. How can Benzene-1,4-d₂ be used to study kinetic isotope effects (KIEs) in aromatic substitution reactions?

- Methodological Answer :

- Experimental Design :

Perform parallel reactions using C₆H₆ (non-deuterated) and C₆H₄D₂ under identical conditions (temperature, catalyst, solvent).

Quantify reaction rates via GC-MS or HPLC.

Calculate KIE as k_H / k_D, where deviations >1 indicate primary KIEs (bond-breaking steps dominate) .

- Case Study : In electrophilic substitution (e.g., nitration), reduced reaction rates with C₆H₄D₂ highlight deuterium’s impact on transition-state stabilization .

Q. What experimental controls are critical when investigating the photostability of Benzene-1,4-d₂ under UV irradiation?

- Methodological Answer :

- Setup : Use a low-pressure Hg lamp (253.7 nm) in a quartz reactor. Maintain pressures <0.4 torr to avoid collisional quenching .

- Controls :

- Monitor fluorescence quantum yields (Φ) with a calibrated spectrofluorometer.

- Validate isotopic integrity post-irradiation via ¹H NMR to rule out isomerization (e.g., to 1,3-d₂ or non-deuterated byproducts) .

- Data Table :

| Isotopologue | Φ (Quantum Yield) | Pressure Range (torr) |

|---|---|---|

| C₆H₆ | 0.39 | 0.1–0.4 |

| C₆D₆ | 0.53 | 0.1–0.4 |

| C₆H₄D₂ | 0.38 | 0.1–0.4 |

| Source: Anderson & Kistiakowsky (1969) . |

Q. How does isotopic labeling with Benzene-1,4-d₂ enhance NMR sensitivity in host-guest chemistry studies?

- Methodological Answer :

- Application : Use as a deuterated guest in porous frameworks (e.g., MOFs) to reduce ¹H background noise.

- Procedure :

Saturate MOF pores with C₆H₄D₂ via vapor-phase diffusion.

Acquire ²H NMR spectra to track guest dynamics (e.g., rotational diffusion, binding affinity).

Compare with ¹H NMR of C₆H₆-loaded MOFs to quantify signal-to-noise improvements .

- Note : Deuteration minimizes spin diffusion, enabling precise measurement of guest orientation in confined spaces .

Data Contradiction Analysis

Q. How to resolve conflicting fluorescence intensity data for Benzene-1,4-d₂ across experimental setups?

- Methodological Answer :

- Root Causes :

- Pressure variations: Fluorescence quantum yields drop above 0.4 torr due to collisional deactivation .

- Impurities: Trace non-deuterated benzene (C₆H₆) quenches emission.

- Resolution Steps :

Standardize pressure (≤0.4 torr) using vacuum manifolds.

Pre-purify C₆H₄D₂ via fractional distillation or preparative GC.

Validate purity via HRMS and NMR prior to photophysical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.